6-Chloro-3-({[(4-chlorobenzoyl)oxy]imino}methyl)-2-phenylimidazo[1,2-a]pyridine
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Overview
Description
6-Chloro-3-({[(4-chlorobenzoyl)oxy]imino}methyl)-2-phenylimidazo[1,2-a]pyridine is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines This compound is characterized by the presence of a chlorinated benzoyloxyimino group and a phenyl group attached to the imidazo[1,2-a]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-({[(4-chlorobenzoyl)oxy]imino}methyl)-2-phenylimidazo[1,2-a]pyridine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Imidazo[1,2-a]pyridine Core: This step involves the cyclization of a suitable precursor, such as 2-aminopyridine, with an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the Chlorinated Benzoyloxyimino Group: This step involves the reaction of the imidazo[1,2-a]pyridine core with 4-chlorobenzoyl chloride and hydroxylamine hydrochloride to form the benzoyloxyimino group.
Chlorination: The final step involves the chlorination of the compound using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors, microwave-assisted synthesis, and high-throughput screening of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-({[(4-chlorobenzoyl)oxy]imino}methyl)-2-phenylimidazo[1,2-a]pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorinated benzoyloxyimino group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of corresponding amine or alcohol derivatives.
Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
6-Chloro-3-({[(4-chlorobenzoyl)oxy]imino}methyl)-2-phenylimidazo[1,2-a]pyridine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and as a catalyst in organic synthesis.
Mechanism of Action
The mechanism of action of 6-Chloro-3-({[(4-chlorobenzoyl)oxy]imino}methyl)-2-phenylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in the biosynthesis of essential biomolecules, leading to antimicrobial or anticancer effects.
Comparison with Similar Compounds
6-Chloro-3-({[(4-chlorobenzoyl)oxy]imino}methyl)-2-phenylimidazo[1,2-a]pyridine can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridine Derivatives: These compounds share the same core structure but differ in the substituents attached to the core. Examples include 2-phenylimidazo[1,2-a]pyridine and 3-(4-chlorophenyl)imidazo[1,2-a]pyridine.
Benzoyloxyimino Compounds: These compounds contain the benzoyloxyimino group but differ in the core structure. Examples include 4-chlorobenzoyloxyimino derivatives of other heterocycles.
The uniqueness of this compound lies in its specific combination of the imidazo[1,2-a]pyridine core with the chlorinated benzoyloxyimino group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
[(E)-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)methylideneamino] 4-chlorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13Cl2N3O2/c22-16-8-6-15(7-9-16)21(27)28-24-12-18-20(14-4-2-1-3-5-14)25-19-11-10-17(23)13-26(18)19/h1-13H/b24-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUNMRGJJSBRVKF-WYMPLXKRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)Cl)C=NOC(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)Cl)/C=N/OC(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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